Chain-Length-Dependent Antifungal Potency: C13 vs. C14
In a direct head-to-head comparison under identical experimental conditions, 4-oxatridecanoic acid (C13) was 100-fold less potent than its one-carbon-longer homolog 4-oxatetradecanoic acid (C14) in reducing viable cell number of Cryptococcus neoformans. The C14 parent compound produced a 10,000-fold reduction in viable cells within 1 hour of administration and sustained growth suppression for 7 hours over a 100–300 µM dose range [1]. In contrast, 4-oxatridecanoic acid required concentrations of 300–500 µM to achieve approximately 10–100-fold reductions in viability of Candida albicans and Saccharomyces cerevisiae [1]. This 100-fold potency differential is attributed to chain-length-dependent substrate recognition by fungal N-myristoyltransferase (NMT), which preferentially utilizes the native C14 myristoyl moiety [1].
| Evidence Dimension | Reduction in viable fungal cell number (C. neoformans) at 1 h post-administration |
|---|---|
| Target Compound Data | 100-fold less potent than 4-oxatetradecanoic acid; ~10–100-fold reduction in C. albicans and S. cerevisiae viability at 300–500 µM |
| Comparator Or Baseline | 4-Oxatetradecanoic acid (C14): 10,000-fold reduction in C. neoformans viable cells at 1 h; sustained suppression for 7 h; dose response 100–300 µM |
| Quantified Difference | Approximately 100-fold lower potency (C13 vs. C14) |
| Conditions | Mid-log phase growth at 30°C in complex media; single-dose administration; C. neoformans, C. albicans, and S. cerevisiae cultures |
Why This Matters
Procurement of the C13 analog (4-oxotridecanoic acid) instead of the C14 homolog yields a 100-fold activity penalty in Cryptococcus antifungal models, a difference that directly impacts experimental design, dose selection, and NMT-target validation studies —the C13 compound serves as a lower-activity probe useful for establishing chain-length SAR rather than as a substitute for the more potent C14 lead.
- [1] Langner CA, Lodge JK, Travis SJ, Caldwell JE, Lu T, Li Q, Bryant ML, Devadas B, Gokel GW, Kobayashi GS, et al. 4-Oxatetradecanoic acid is fungicidal for Cryptococcus neoformans and inhibits replication of human immunodeficiency virus I. J Biol Chem. 1992 Aug 25;267(24):17159-69. PMID: 1512254. View Source
